N-methyl-2-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

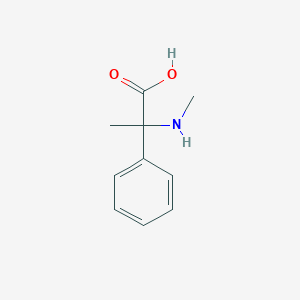

“N-methyl-2-phenylalanine” is a derivative of the amino acid phenylalanine . It has a molecular formula of C10H13NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .

Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes N-methyl-2-phenylalanine, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . Another method involves the enzymatic system using a novel enzyme, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida ATCC12633 .Molecular Structure Analysis

The molecular structure of N-methyl-2-phenylalanine consists of a phenyl group attached to the second carbon atom of the alanine backbone . The nitrogen atom in the amino group is also bonded to a methyl group .Physical And Chemical Properties Analysis

N-methyl-2-phenylalanine is a solid compound with a molecular weight of 179.216 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 355.5±25.0 °C at 760 mmHg, and a flash point of 168.8±23.2 °C .Applications De Recherche Scientifique

Enzymatic Synthesis : Muramatsu et al. (2004) described an enzymatic system for synthesizing N-methyl- l -phenylalanine from phenylpyruvic acid and methylamine. This process involves a novel enzyme, N-methyl- l -amino acid dehydrogenase, from Pseudomonas putida, and has been found to produce N-methyl- l -phenylalanine with high yield and enantiomeric excess. This compound serves as a chiral building block for the synthesis of pharmacologically active products (Muramatsu et al., 2004).

Conformational Analysis : Walther (1987) conducted a study on the computation of stable conformations of N-methyl-N-acetyl-aminoacidamides of various amino acids including phenylalanine. The conformations were analyzed using the EPEN/2-model, developed for investigating peptides. The stable conformations calculated were in qualitative agreement with experimental results obtained in unpolar solvents (Walther, 1987).

Deuterium Labeled Phenylalanine : Mosin et al. (2014) explored the preparative microbial synthesis of amino acids labeled with stable isotopes, such as deuterium, using L-phenylalanine as an example. This process involves the use of Brevibacterium methylicum, a facultative methylotrophic bacterium, and is significant for biomedical applications (Mosin et al., 2014).

Electrochemical Sensors and Biosensors : Dinu and Apetrei (2020) reviewed electrochemical sensors and biosensors used in the electroanalysis of phenylalanine. This research is crucial as phenylalanine levels in biological fluids provide important health status information, and electrochemical sensors offer a sensitive method for its detection (Dinu & Apetrei, 2020).

Propriétés

IUPAC Name |

2-(methylamino)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11-2,9(12)13)8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCXSFDPQFYHDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-phenylalanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2604555.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2604556.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2604562.png)

![Pyridin-3-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2604563.png)

![N'-[5-(3,4-dimethylanilino)-1H-1,2,4-triazol-3-yl]-N-hydroxymethanimidamide](/img/structure/B2604568.png)